molecular formula C20H24ClN3O B5346163 N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

Cat. No. B5346163
M. Wt: 357.9 g/mol
InChI Key: KSLPUEKUQAGGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including chloroacetylation and reactions with substituted phenylpiperazine. For instance, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamides were synthesized by initially chloroacetylating 2-amino-5-chlorbenzophenone, followed by reacting with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). Such methods provide insights into the synthesis of N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide, highlighting the importance of precise control over reaction conditions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray powder diffraction and NMR spectroscopy. These studies reveal detailed insights into the compound's geometry, bond lengths, and angles, providing a foundation for understanding its chemical behavior and reactivity (E. Olszewska, Tarasiuk, & Pikus, 2011).

Chemical Reactions and Properties

The chemical reactivity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamides, as proxies for the compound , involves interactions with various biological targets through molecular docking studies, suggesting potential applications in drug discovery. These compounds exhibit significant binding to target proteins, indicating their usefulness in developing new therapeutic agents (G. Khan et al., 2019).

Physical Properties Analysis

The physical properties of similar acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Detailed analysis of these properties can be obtained through experimental methods, including high-performance liquid chromatography and spectroscopic techniques, providing essential data for the compound's handling and formulation (Y. Fujimaki, Sudo, & Tachizawa, 1988).

Chemical Properties Analysis

The chemical properties of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamides, such as their reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are integral to their utility in chemical synthesis and drug design. Studies focusing on the reaction mechanisms, kinetics, and equilibrium of these compounds provide valuable insights into their chemical behavior and potential applications (S. Bylikin et al., 2006).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-15-6-5-9-19(16(15)2)24-12-10-23(11-13-24)14-20(25)22-18-8-4-3-7-17(18)21/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLPUEKUQAGGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.